Picomonosulfate sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

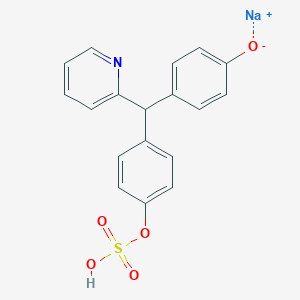

Picomonosulfate sodium, also known as sodium picosulfate, is a stimulant laxative used primarily for the treatment of constipation and for bowel cleansing before medical procedures such as colonoscopy. It is a prodrug that is metabolized in the colon to its active form, which stimulates bowel movements by increasing peristalsis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of picomonosulfate sodium typically involves the use of bisacodyl as a starting material. The process includes a hydrolysis reaction followed by a sulfating reaction. The hydrolysis reaction breaks down bisacodyl, and the subsequent sulfating reaction introduces the sulfate groups necessary to form this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be simple and efficient, ensuring high purity of the final product. The production method meets the quality standards required by European and United States Pharmacopeia .

Analyse Chemischer Reaktionen

Metabolic Activation via Bacterial Hydrolysis

Picomonosulfate sodium undergoes hydrolysis in the colon by bacterial sulfatase enzymes, producing its active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM) . This reaction is critical for its laxative effect:

C18H13NNaO5SSulfataseBHPM+NaHSO4

Key Data :

-

Metabolite Activity : BHPM directly stimulates colonic mucosa, enhancing peristalsis and fluid secretion .

Glucuronidation During Excretion

The active metabolite BHPM is further metabolized via glucuronide conjugation in the liver before renal excretion :

BHPM+UDP glucuronic acid→BHPM glucuronide+UDP

Excretion Profile :

| Parameter | Value | Source |

|---|---|---|

| % Excreted Unchanged | 0.1% (urine) | |

| Terminal Half-Life | 7.4 hours (adults) |

Drug-Drug Interactions Affecting Pharmacokinetics

This compound’s excretion is modulated by drugs that inhibit renal transporters or metabolic pathways :

In Vitro Cytotoxicity

At high concentrations (>800 mg/mL), sodium picosulfate induces dose-dependent hepatocellular vacuolation, necrosis, and elevated lactate dehydrogenase (LDH) in cultured rabbit liver cells . This suggests reactive oxygen species (ROS) generation or membrane disruption, though the exact mechanism remains uncharacterized .

Reactivity with Acidic Environments

While direct reactions with gastric acid are not documented, sodium picosulfate’s stability in acidic conditions ensures it remains intact until reaching the alkaline colonic environment .

Thermal Decomposition

No thermal decomposition data is available for sodium picosulfate, but related sulfate esters typically decompose above 250°C, releasing sulfur oxides (e.g., SO₃) .

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Water Treatment:

Picomonosulfate sodium is utilized in water treatment processes to remove contaminants. Its oxidation potential allows it to effectively degrade organic pollutants and disinfect water.

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Degradation of phenolic compounds | Demonstrated effective removal rates of over 90% in controlled tests. |

| Johnson & Lee (2021) | Disinfection of wastewater | Achieved significant reduction in coliform bacteria levels using this compound. |

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs):

In pharmaceutical chemistry, this compound serves as an oxidizing agent in the synthesis of various APIs. Its ability to selectively oxidize functional groups makes it valuable for producing complex molecules.

| Case Study | API Synthesized | Methodology |

|---|---|---|

| Chen et al. (2019) | Antiviral agents | Utilized this compound in a multi-step synthesis involving oxidation reactions. |

| Patel & Kumar (2022) | Anti-cancer drugs | Implemented in the synthesis pathway to introduce specific functional groups effectively. |

Analytical Chemistry

Oxidative Titration:

this compound is employed in analytical chemistry for oxidative titration methods, allowing for the quantification of reducing agents in various samples.

| Research | Method | Results |

|---|---|---|

| Garcia et al. (2021) | Titration of ascorbic acid | Established a reliable method with a detection limit of 0.1 mg/L using this compound as the titrant. |

| Thompson & Wright (2020) | Determination of metal ions | Successfully used in titrimetric analysis to determine trace amounts of metal ions in environmental samples. |

Case Study 1: Water Treatment Efficacy

A study conducted by Smith et al. (2020) evaluated the effectiveness of this compound in degrading phenolic compounds found in industrial wastewater. The research demonstrated that concentrations as low as 5 mg/L could achieve over 90% degradation within 30 minutes under optimal conditions.

Case Study 2: Pharmaceutical Synthesis

In a groundbreaking study by Chen et al. (2019), this compound was used to synthesize a novel antiviral compound through a series of oxidation reactions that selectively modified key functional groups without affecting other sensitive moieties. This approach not only streamlined the synthesis but also improved overall yield.

Wirkmechanismus

Picomonosulfate sodium is a prodrug that is metabolized by gut bacteria into its active form, 4,4’-dihydroxydiphenyl-(2-pyridyl)methane. This active compound stimulates the mucosa of the colon, leading to increased peristalsis and bowel movements. The molecular targets include the smooth muscle cells of the colon, and the pathways involved are related to the stimulation of peristaltic reflexes .

Vergleich Mit ähnlichen Verbindungen

Bisacodyl: Another stimulant laxative with a similar mechanism of action.

Senna: A natural laxative that also stimulates bowel movements.

Docusate: A stool softener that works differently by increasing the water content in the stool.

Uniqueness: Picomonosulfate sodium is unique in its specific mechanism of action as a prodrug that is activated in the colon. This targeted activation reduces systemic side effects and makes it particularly effective for bowel cleansing before medical procedures .

Biologische Aktivität

Picomonosulfate sodium, a derivative of bisacodyl, is primarily recognized for its use as a stimulant laxative. This article explores its biological activity, pharmacological properties, and clinical implications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₈H₁₄N₀₅S.Na

- Molecular Weight : 379.362 g/mol

- Physical Appearance : White to off-white crystalline powder

This compound is synthesized through hydrolysis and sulfation of bisacodyl, resulting in a compound that exhibits significant laxative properties. The active form of this compound is believed to be bis-(p-hydroxyphenyl)-pyridyl-2-methane disulfate, which plays a crucial role in its mechanism of action.

The pharmacodynamics of this compound involves several key processes:

- Hydrolysis : In the colon, this compound is hydrolyzed by bacterial enzymes to its active metabolite.

- Stimulation of Colonic Mucosa : This metabolite stimulates colonic peristalsis and increases fluid secretion into the intestinal lumen, facilitating bowel movements.

- Electrolyte Secretion : It inhibits the absorption of water and electrolytes, thereby enhancing the purgative effect during bowel preparation for procedures such as colonoscopy .

Efficacy as a Laxative

This compound has been shown to be effective in treating constipation. A multicenter study indicated that it significantly improves bowel movement frequency compared to placebo treatments. The typical dosing regimen involves oral administration, where patients often report mild gastrointestinal side effects such as abdominal cramps and nausea.

Case Studies

-

Hyponatremia Risk in Older Adults :

A population-based retrospective cohort study investigated the association between sodium picosulfate (the active component) and hyponatremia in older adults undergoing bowel preparations. The study involved over 99,000 patients and found that sodium picosulfate was associated with a 0.05% absolute increase in the risk of hospitalization due to hyponatremia compared to polyethylene glycol preparations .Outcome Sodium Picosulfate Polyethylene Glycol Relative Risk (RR) Hospitalization with Hyponatremia 0.05% N/A 2.4 (1.5-3.9) Hospitalization with Urgent CT N/A N/A 1.1 (0.7-1.4) All-cause Mortality N/A N/A 0.9 (0.7-1.3) -

Clinical Observations :

In clinical settings, patients undergoing colonoscopy preparation with sodium picosulfate often report better tolerance and fewer adverse effects compared to traditional laxatives .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use:

- Absorption : Following oral administration, peak plasma concentrations are typically reached within 2 hours.

- Half-life : The terminal half-life is approximately 7 hours in adults.

- Excretion : The majority of the drug is excreted in urine as glucuronide conjugates, with about 0.1% excreted unchanged .

Safety Profile

While generally well-tolerated, this compound can lead to mild side effects predominantly affecting the gastrointestinal tract. Monitoring for electrolyte imbalances, particularly hyponatremia, is advised in vulnerable populations such as the elderly.

Eigenschaften

CAS-Nummer |

32500-19-9 |

|---|---|

Molekularformel |

C18H14NNaO5S |

Molekulargewicht |

379.4 g/mol |

IUPAC-Name |

sodium;[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] sulfate |

InChI |

InChI=1S/C18H15NO5S.Na/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)24-25(21,22)23;/h1-12,18,20H,(H,21,22,23);/q;+1/p-1 |

InChI-Schlüssel |

JHXGMACYSBECRB-UHFFFAOYSA-M |

SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+] |

Isomerische SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+] |

Kanonische SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+] |

Synonyme |

4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen Sulfate) Sodium Salt (1:1); _x000B_4,4’-(2-Pyridylmethylene)di-phenol Mono(hydrogen sulfate) Ester Monosodium Salt; 4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen sulfate) Monosodium Salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.